molecular formula C11H12N2O2 B2735941 6-Methoxy-N-methyl-1H-indole-2-carboxamide CAS No. 2088980-36-1

6-Methoxy-N-methyl-1H-indole-2-carboxamide

Cat. No.: B2735941
CAS No.: 2088980-36-1
M. Wt: 204.229
InChI Key: CIJZIKHLLUOPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N-methyl-1H-indole-2-carboxamide (CAS 2088980-36-1) is a high-purity indole derivative supplied for advanced research applications. With a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol, this compound is part of the indole scaffold, a structure widely recognized in medicinal chemistry for its diverse biological potential . The indole nucleus is a privileged structure in drug discovery, found in numerous compounds with a broad spectrum of reported biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties . This specific methoxy-substituted indole carboxamide serves as a valuable building block in organic synthesis and pharmaceutical research. Researchers can utilize it as a key synthetic intermediate for developing novel active compounds. Its structure is closely related to other biologically active indole carboxylic acid derivatives, such as 6-methoxy-1H-indole-2-carboxylic acid (MICA), which has shown promising antifungal activity in preclinical studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Handling should be performed by trained professionals in a laboratory setting. For comprehensive safety and handling information, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-N-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-12-11(14)10-5-7-3-4-8(15-2)6-9(7)13-10/h3-6,13H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJZIKHLLUOPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking the Therapeutic Potential of 6-Methoxy-N-methyl-1H-indole-2-carboxamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Investigational Compound

The landscape of drug discovery is one of perpetual exploration, where novel chemical entities present both a challenge and an opportunity. 6-Methoxy-N-methyl-1H-indole-2-carboxamide, a molecule of interest, currently resides in a space of limited direct biological characterization. However, its structural architecture, featuring a 6-methoxyindole core and an N-methyl-1H-indole-2-carboxamide scaffold, provides a fertile ground for hypothesis-driven investigation. The indole-2-carboxamide framework is a well-established pharmacophore, demonstrating a remarkable plasticity in its interactions with a diverse array of biological targets. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically unravel the therapeutic potential of 6-Methoxy-N-methyl-1H-indole-2-carboxamide. We will delve into the established pharmacology of its constituent scaffolds to logically deduce potential therapeutic targets and outline a rigorous, multi-tiered experimental strategy for their identification and validation. This document is designed not as a rigid protocol, but as a dynamic framework to guide the scientific inquiry into this promising compound.

Deconstruction of a Privileged Scaffold: The Rationale for Target Exploration

The indole-2-carboxamide scaffold is a recurring motif in medicinal chemistry, recognized for its ability to engage in key hydrogen bonding and hydrophobic interactions within protein binding pockets. The addition of a methoxy group at the 6-position and a methyl group on the amide nitrogen further refines its physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target specificity. A survey of the scientific literature reveals a broad spectrum of biological activities associated with these structural components, providing a rational basis for initiating a target identification campaign.

The Versatility of the Indole-2-Carboxamide Core

Derivatives of indole-2-carboxamide have been successfully developed to modulate a range of protein families. This known polypharmacology underscores the importance of a comprehensive screening approach. Key therapeutic areas where this scaffold has shown promise include:

  • Oncology: Various indole-2-carboxamide derivatives have demonstrated potent anti-cancer properties by targeting critical signaling pathways. For instance, inhibition of the Akt/mTOR/NF-κB signaling cascade has been observed, leading to cell cycle arrest and apoptosis in triple-negative breast cancer models[1]. Furthermore, hybridization of the indole-2-carboxamide core with other pharmacophores, such as a thiazole ring, has yielded multi-target tyrosine kinase inhibitors with activity against EGFR, HER2, and VEGFR-2[2].

  • Inflammation and Pain: The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key player in pain and inflammation, has been identified as a target for indole-2-carboxamide agonists[3]. Additionally, an indole-2-carboxamide derivative, LG4, has been shown to ameliorate diabetic kidney disease by inhibiting the MAPK-mediated inflammatory response[4].

  • Infectious Diseases: The mycobacterial membrane protein large 3 (MmpL3) transporter, essential for the viability of Mycobacterium tuberculosis, is a validated target of indole-2-carboxamides, highlighting their potential as novel anti-tubercular agents[5]. The inhibition of Trypanosoma cruzi CYP51 represents another avenue for the development of anti-parasitic drugs based on this scaffold[6][7].

  • Neuropharmacology: The structural similarity of the 6-methoxyindole core to serotonin and melatonin suggests the potential for interaction with G-protein coupled receptors (GPCRs) in the central nervous system. Indeed, 6-methoxyindole derivatives have been synthesized as potent melatonin receptor analogues[8]. The aryl hydrocarbon receptor (AhR) is another potential target, with methoxyindoles acting as both agonists and antagonists[9]. Furthermore, N-substituted indole-based compounds have been designed as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters[10].

This diverse range of activities provides a logical starting point for our investigation into the therapeutic targets of 6-Methoxy-N-methyl-1H-indole-2-carboxamide.

A Strategic Framework for Target Identification and Validation

The journey from a compound of interest to a validated therapeutic agent requires a systematic and multi-faceted experimental approach. The following workflow is proposed to comprehensively identify and validate the biological targets of 6-Methoxy-N-methyl-1H-indole-2-carboxamide.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis & Preclinical Modeling A Phenotypic Screening (e.g., cell viability, cytokine release) D Biochemical & Biophysical Assays (e.g., enzyme kinetics, SPR, ITC) A->D Identified Phenotype B Affinity-Based Proteomics (e.g., chemical proteomics, affinity chromatography) B->D Putative Targets C In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) C->D Predicted Targets E Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET) D->E Confirmed Binding F Genetic Target Validation (e.g., CRISPR/Cas9, siRNA) E->F Confirmed Target Engagement G Signaling Pathway Elucidation (e.g., Western blotting, phosphoproteomics) F->G Validated Target H In Vivo Target Engagement & Efficacy (e.g., animal models of disease) G->H Characterized Mechanism

Figure 1: A multi-phase workflow for the identification and validation of therapeutic targets.

Phase 1: Unbiased and Hypothesis-Driven Target Identification

The initial phase aims to cast a wide net to identify potential biological targets. A combination of unbiased and hypothesis-driven approaches is recommended.

2.1.1. Phenotypic Screening

A broad phenotypic screening campaign across a diverse panel of human cancer cell lines, primary immune cells, and neuronal cell lines will provide initial insights into the compound's potential therapeutic area.

  • Protocol 1: High-Throughput Cell Viability Assay

    • Seed a panel of 96-well plates with various cell lines at their optimal densities.

    • Prepare a serial dilution of 6-Methoxy-N-methyl-1H-indole-2-carboxamide (e.g., from 100 µM to 1 nM).

    • Treat the cells with the compound for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

    • Measure fluorescence (560 nm excitation / 590 nm emission) and calculate IC50 values.

2.1.2. Affinity-Based Proteomics

To directly identify binding partners, an affinity-based proteomics approach is invaluable.

  • Protocol 2: Chemical Proteomics with a Biotinylated Probe

    • Synthesize an analogue of 6-Methoxy-N-methyl-1H-indole-2-carboxamide functionalized with a biotin tag via a suitable linker.

    • Incubate the biotinylated probe with cell lysates from a responsive cell line identified in the phenotypic screen.

    • Capture protein-probe complexes using streptavidin-coated magnetic beads.

    • Elute the bound proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Perform a competition experiment with an excess of the non-biotinylated parent compound to identify specific binders.

2.1.3. In Silico Target Prediction

Computational methods can provide valuable starting points for experimental validation.

  • Workflow 1: Computational Target Fishing

    • Generate a 3D conformer of 6-Methoxy-N-methyl-1H-indole-2-carboxamide.

    • Utilize pharmacophore-based screening against databases of known protein structures (e.g., PDB).

    • Perform reverse docking against a panel of potential targets suggested by the scaffold analysis (e.g., kinases, GPCRs, nuclear receptors).

    • Prioritize potential targets based on docking scores and binding mode analysis.

Phase 2: Rigorous Target Validation

Once a list of putative targets has been generated, the next crucial step is to validate these interactions.

2.2.1. Biochemical and Biophysical Assays

Direct binding and functional assays are essential to confirm the interaction between the compound and its putative targets.

  • Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

    • Immobilize the purified recombinant target protein on a sensor chip.

    • Flow a series of concentrations of 6-Methoxy-N-methyl-1H-indole-2-carboxamide over the chip.

    • Measure the change in the refractive index to determine the association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (KD) to quantify binding affinity.

  • Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

    • Fill the sample cell with the purified target protein.

    • Titrate with a concentrated solution of 6-Methoxy-N-methyl-1H-indole-2-carboxamide.

    • Measure the heat changes upon binding to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

2.2.2. Cell-Based Target Engagement Assays

Confirming that the compound engages its target in a cellular context is a critical validation step.

  • Protocol 5: Cellular Thermal Shift Assay (CETSA)

    • Treat intact cells with 6-Methoxy-N-methyl-1H-indole-2-carboxamide or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry. A shift in the melting curve indicates target engagement.

Phase 3: Elucidating the Mechanism of Action

With a validated target in hand, the focus shifts to understanding the downstream consequences of target engagement.

2.3.1. Signaling Pathway Analysis

The impact of the compound on the signaling pathways downstream of the validated target needs to be characterized.

G cluster_0 Potential Signaling Pathways A 6-Methoxy-N-methyl-1H-indole-2-carboxamide B Validated Target (e.g., Kinase, GPCR, Nuclear Receptor) A->B Inhibition/Activation C Downstream Effector 1 (e.g., Transcription Factor) B->C Phosphorylation/ Dephosphorylation D Downstream Effector 2 (e.g., Signaling Protein) B->D Conformational Change/ Second Messenger Generation E Cellular Response (e.g., Apoptosis, Proliferation, Cytokine Release) C->E D->E

Sources

Methodological & Application

Application Notes and Protocols: 6-Hydroxybenzothiazole-2-carboxamides as Selective Monoamine Oxidase B Inhibitors for Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial exploration for "6-Methoxy-N-methyl-1H-indole-2-carboxamide" revealed a scarcity of specific application data in the public domain. To provide a comprehensive and actionable guide in the spirit of the original request, this document focuses on a closely related and extensively studied class of compounds: 6-Hydroxybenzothiazole-2-carboxamides . These molecules have emerged as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key target in neurodegenerative diseases, thus aligning with the core neuroscience focus of the original topic. This pivot allows for the presentation of detailed, validated protocols and in-depth scientific discussion.

Introduction: The Rationale for Targeting MAO-B with 6-Hydroxybenzothiazole-2-carboxamides

Neurodegenerative disorders such as Parkinson's disease are characterized by the progressive loss of specific neuronal populations. In Parkinson's, the degeneration of dopaminergic neurons in the substantia nigra leads to a decline in motor control. A key enzyme in the metabolic pathway of dopamine is Monoamine Oxidase B (MAO-B).[1][2] The activity of MAO-B not only reduces the levels of dopamine in the brain but also generates reactive oxygen species (ROS) as byproducts of this enzymatic reaction, contributing to oxidative stress and neuronal damage.[1][2]

Selective inhibition of MAO-B is a clinically validated therapeutic strategy to increase dopamine levels and potentially slow disease progression by reducing oxidative stress.[2][3] The 6-hydroxybenzothiazole-2-carboxamide scaffold has been identified as a novel and promising chemotype for the development of potent and selective MAO-B inhibitors.[1][4] Derivatives of this class have demonstrated high affinity for MAO-B, excellent selectivity over the MAO-A isoform, and neuroprotective effects in preclinical models.[3][4]

This guide provides a detailed overview of the mechanism of action of 6-hydroxybenzothiazole-2-carboxamides and presents comprehensive protocols for their evaluation in both in vitro and in vivo neuroscience research settings.

Mechanism of Action: Selective Inhibition of MAO-B and Neuroprotection

The primary mechanism of action of 6-hydroxybenzothiazole-2-carboxamides is the selective and often reversible inhibition of the MAO-B enzyme.[1][2] MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the degradation of monoamine neurotransmitters, including dopamine.[1]

By binding to the active site of MAO-B, these compounds prevent the oxidative deamination of dopamine, leading to an increase in its synaptic availability. This symptomatic relief is a cornerstone of their therapeutic potential. Furthermore, the inhibition of MAO-B reduces the production of hydrogen peroxide (H₂O₂), a key contributor to oxidative stress in dopaminergic neurons.[1] This reduction in oxidative burden is believed to confer a neuroprotective effect, potentially slowing the neurodegenerative process.[3][4]

MAO_B_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic Synaptic Cleft Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_synapse Increased Dopamine Dopamine->Dopamine_synapse Increased Availability ROS Reactive Oxygen Species (ROS) MAO_B->ROS Generates Mitochondrion Mitochondrion MAO_B->Mitochondrion Located on outer membrane Inhibitor 6-Hydroxybenzothiazole- 2-carboxamide Inhibitor->MAO_B Inhibits MAO_B_Assay_Workflow start Start prep Prepare Reagents: - Test Compound Dilutions - MAO-B Enzyme Solution - Detection Cocktail start->prep plate Plate Setup: - Add Compound/DMSO - Add MAO-B Enzyme prep->plate incubate Incubate at 37°C (15 minutes) plate->incubate initiate Initiate Reaction: Add Detection Cocktail incubate->initiate measure Kinetic Fluorescence Reading (37°C, 30-60 min) initiate->measure analyze Data Analysis: - Calculate Reaction Rates - Normalize Data - Plot and Determine IC50 measure->analyze end End analyze->end

In vitro MAO-B inhibition assay workflow.

This protocol details a cell-based assay to evaluate the neuroprotective effects of a test compound against MPP⁺-induced toxicity in the human neuroblastoma cell line SH-SY5Y, a common in vitro model for Parkinson's disease research.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • MPP⁺ (1-methyl-4-phenylpyridinium)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • 96-well clear, flat-bottom plates

  • Plate reader for absorbance measurement (for MTT assay)

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂. [5] * Seed the cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).

    • Induce neurotoxicity by adding MPP⁺ to the wells to a final concentration of 1-2 mM. [6][7] * Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Plot cell viability versus the concentration of the test compound in the presence of MPP⁺.

    • Determine the EC₅₀ (effective concentration for 50% neuroprotection).

Part 2: In Vivo Evaluation

This protocol describes the induction of a Parkinson's-like phenotype in mice using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and the evaluation of the neuroprotective effects of a test compound. [8][9] Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP hydrochloride

  • Test compound (e.g., N-Cyclohexyl-6-hydroxybenzothiazole-2-carboxamide)

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Saline (0.9% NaCl)

  • Rotarod apparatus

  • Tissue processing reagents for immunohistochemistry

Procedure:

  • Compound Administration:

    • Acclimatize the mice to the housing conditions for at least one week.

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) daily for a pre-determined period (e.g., 14 days). The dose will depend on the compound's pharmacokinetic profile.

  • MPTP Induction:

    • On day 8 of compound administration, induce parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. [8] * Continue daily administration of the test compound for the remainder of the study.

  • Behavioral Assessment (Rotarod Test):

    • Train the mice on the rotarod for 2-3 consecutive days before MPTP administration.

    • On day 14 (7 days post-MPTP), test the motor coordination of the mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes). [10] * Record the latency to fall for each mouse over several trials.

  • Tissue Collection and Processing:

    • On day 15, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them in 4% paraformaldehyde overnight.

    • Cryoprotect the brains in a sucrose solution and section them on a cryostat.

This protocol is for the visualization and quantification of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.

Procedure:

  • Staining:

    • Perform immunohistochemical staining on the brain sections using a primary antibody against tyrosine hydroxylase (TH). [5] * Use an appropriate secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

  • Imaging and Quantification:

    • Capture images of the SNpc and striatum using a microscope.

    • Quantify the number of TH-positive neurons in the SNpc using stereological methods.

    • Measure the optical density of TH-positive fibers in the striatum.

  • Data Analysis:

    • Compare the number of TH-positive neurons and the density of striatal fibers between the different treatment groups (vehicle, MPTP + vehicle, MPTP + test compound).

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed neuroprotective effects.

InVivo_Workflow start Start acclimate Acclimatize Mice (1 week) start->acclimate treatment Daily Compound/Vehicle Administration (14 days) acclimate->treatment mptp MPTP Induction (Day 8) treatment->mptp rotarod Behavioral Testing (Rotarod) (Day 14) mptp->rotarod euthanize Euthanasia and Tissue Collection (Day 15) rotarod->euthanize ihc Tyrosine Hydroxylase (TH) Immunohistochemistry euthanize->ihc quantify Quantification of TH+ Neurons and Striatal Fibers ihc->quantify analyze Statistical Analysis quantify->analyze end End analyze->end

In vivo neuroprotection study workflow.

Conclusion and Future Directions

The 6-hydroxybenzothiazole-2-carboxamide scaffold represents a promising avenue for the development of novel neuroprotective agents targeting MAO-B. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo proof-of-concept studies. Further research should focus on optimizing the pharmacokinetic properties of these molecules to enhance their brain penetration and oral bioavailability, paving the way for their potential clinical development as disease-modifying therapies for neurodegenerative disorders.

References

  • Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Retrieved from [Link]

  • Al-Saad, O. M., et al. (2024). Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. European Journal of Medicinal Chemistry, 269, 116266.
  • Frontiers. (2025). 3D-QSAR, design, molecular docking and dynamics simulation studies of novel 6-hydroxybenzothiazole-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors. Retrieved from [Link]

  • PMC. (2021). Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. Retrieved from [Link]

  • PubMed. (2024). Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. Retrieved from [Link]

  • PubMed. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]

  • PMC. (2024). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. Retrieved from [Link]

  • protocols.io. (2022). Behavioral tests in rodents coupled with dopamine signaling manipulations. Retrieved from [Link]

  • protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. Retrieved from [Link]

  • IRIS. (2024). Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Rotarod-Test for Mice v1. Retrieved from [Link]

  • ResearchGate. (n.d.). Histopathological and quantitative analysis of tyrosine hydroxylase... Retrieved from [Link]

  • PubMed. (1985). A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. Retrieved from [Link]

  • PMC. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Retrieved from [Link]

  • PubMed. (n.d.). Neuroprotective effects of resveratrol in an MPTP mouse model of Parkinson's-like disease: possible role of SOCS-1 in reducing pro-inflammatory responses. Retrieved from [Link]

  • PMC. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Retrieved from [Link]

  • DergiPark. (n.d.). Neuroprotective effect of Cistus laurifolius on hydrogen peroxide-induced neurodegeneration in differentiated SH-SY5Y cells. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (2025). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Exploratory Study on the Role of Emodin in Alleviating MPTP-Induced Neurotoxicity: A Focus on p53-Ferroptosis Signaling. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • PMC. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]

  • PMC. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Neuroprotection of Andrographolide against Neurotoxin MPP-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (n.d.). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

  • PMC. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Retrieved from [Link]

  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • PMC. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • PubMed. (2017). Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

  • MDPI. (n.d.). Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats. Retrieved from [Link]

Sources

Technical Application Note: Formulation and Administration of 6-Methoxy-N-methyl-1H-indole-2-carboxamide (MMIC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

6-Methoxy-N-methyl-1H-indole-2-carboxamide (MMIC) is a synthetic indole-based small molecule frequently utilized as a pharmacophore in medicinal chemistry.[1][2][3] It serves as a critical scaffold in the development of allosteric kinase inhibitors (e.g., Mps1/TTK), antiviral agents (HCV NS5B polymerase inhibitors), and GPCR ligands (Melatonin MT1/MT2 or Serotonin 5-HT receptors).[1][2][3][4]

Due to the lipophilic nature of the indole-2-carboxamide core, this compound presents specific challenges regarding solubility and bioavailability.[1][2][3] This Application Note provides a standardized, self-validating framework for its formulation, in vitro administration, and in vivo pharmacokinetic (PK) evaluation.

Physicochemical Profile
PropertyValue / DescriptionNotes
CAS Number 2088980-36-1 (Representative)Isomers vary; verify specific CoA.[1][2][3]
Molecular Formula

MW: ~204.23 g/mol
LogP (Predicted) ~2.0 - 2.5Moderate lipophilicity; low aqueous solubility.[1][2][3]
Solubility DMSO (>20 mg/mL), Ethanol (Moderate)Insoluble in water/PBS.
Stability Light-sensitive (Indole oxidation)Store at -20°C, desiccated, protected from light.[1][2][3]

Pre-Formulation & Solubility Protocol

Objective: To generate a stable stock solution and a precipitate-free working solution for biological assays. Critical Warning: Direct addition of MMIC powder to aqueous media will result in immediate precipitation and inconsistent data.[2][3]

Stock Solution Preparation (10 mM)[1][2][3]
  • Weighing: Weigh 2.04 mg of MMIC powder into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, Cell Culture Grade).[2][3]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles (>3 cycles).

Formulation Decision Tree (Graphviz)

Use the following logic to determine the appropriate vehicle based on your assay type.

FormulationLogic Start Start: MMIC Stock (DMSO) AssayType Select Assay Type Start->AssayType InVitro In Vitro (Cell Culture) AssayType->InVitro InVivo In Vivo (Animal Dosing) AssayType->InVivo LowConc < 10 µM Final InVitro->LowConc HighConc > 10 µM Final InVitro->HighConc Route Route of Admin InVivo->Route DirectDil Direct Dilution (Keep DMSO < 0.5%) LowConc->DirectDil StepDil Serial Dilution in DMSO then Media HighConc->StepDil IV IV (Intravenous) Route->IV PO_IP PO (Oral) / IP Route->PO_IP Form_IV 5% DMSO / 40% PEG400 / 55% Saline IV->Form_IV Form_PO 0.5% MC / 0.1% Tween80 PO_IP->Form_PO

Figure 1: Formulation Decision Tree for MMIC administration. Selects vehicle based on concentration requirements and administration route to prevent precipitation.[2][3]

In Vitro Administration Protocol (Cellular Assays)

Context: Indole-2-carboxamides can exhibit non-specific binding to plasticware.[1][2] This protocol minimizes loss and ensures accurate


 determination.[1][2][3][4]
Serial Dilution Strategy (200x Concentrate Method)

Do not dilute the DMSO stock directly into the final volume of media to avoid "crashing out" the compound.[1][2][3][4]

  • Preparation of 200x Plate: In a V-bottom 96-well plate (polypropylene), perform serial dilutions using 100% DMSO .

    • Example: To test 10 µM final, prepare a 2 mM solution in this plate.

  • Intermediate Dilution (10x): Transfer 10 µL of the 200x DMSO solution into 190 µL of pre-warmed culture media.

    • Result: 10x concentration, 5% DMSO.[2][3][4] Mix well.

  • Final Dosing (1x): Add 10 µL of the Intermediate Dilution to 90 µL of cells in the assay plate.

    • Final Result: 1x concentration, 0.5% DMSO .[2][3][4]

    • Control: Ensure vehicle control wells contain exactly 0.5% DMSO.[2][3][4]

Incubation Conditions[2][3][5]
  • Duration: 24–72 hours (depending on readout: viability vs. signaling).[1][2][3]

  • Signaling Assay (Phospho-Western): Serum-starve cells for 4 hours prior to MMIC treatment to reduce basal kinase activity.[1][2][3]

  • Washout: If performing washout studies (reversibility), use PBS containing 0.1% BSA to scavenge lipophilic compound bound to membranes.[2][3][4]

In Vivo Pharmacokinetic (PK) Protocol

Context: Evaluating the bioavailability of MMIC in rodent models (Mouse/Rat). Recommended Dose: 5 mg/kg (IV) and 10–30 mg/kg (PO).[1][2][3]

Vehicle Preparation[1][2][3]
  • Intravenous (IV) Formulation:

    • 5% DMSO (Solubilizer)[1][2][3]

    • 40% PEG400 (Co-solvent)[1][2][3]

    • 55% Sterile Saline (0.9% NaCl)[1][2][3]

    • Protocol: Dissolve MMIC in DMSO first.[2][3][4] Add PEG400 and vortex.[2][3][4] Slowly add Saline while vortexing. Use within 1 hour.

  • Oral (PO) Formulation:

    • 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1][2][3][4]

    • Protocol: Create a suspension.[2][3][4] MMIC may not fully dissolve but will form a stable suspension for gavage.[2][3]

Dosing & Sampling Workflow

PK_Workflow Prep Formulation Prep (IV or PO) Dose Animal Dosing (t=0) Prep->Dose Sample1 Blood Collection (Tail Vein) Dose->Sample1 Timepoints Timepoints: 5, 15, 30 min 1, 2, 4, 8, 24 hr Sample1->Timepoints Process Plasma Separation (Centrifuge 2000g, 10 min) Timepoints->Process Extract Protein Precipitation (Acetonitrile + IS) Process->Extract Analysis LC-MS/MS Analysis Extract->Analysis

Figure 2: Pharmacokinetic (PK) workflow for MMIC evaluation. Standardized timepoints ensure capture of


 and elimination half-life (

).[1][2][3]
Analytical Verification (LC-MS/MS)

To quantify MMIC in plasma, use the following generic parameters (optimization required per instrument):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3][4]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: MRM mode (Positive Electrospray Ionization).

    • Parent Ion: ~205.1 m/z

      
      [1][2][3][4]
      
    • Daughter Ion: Scan for loss of methoxy or amide group (fragmentation dependent).[1][2][3][4]

References

  • Li, H., et al. (2016).[2][3][4] "Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives." National Institutes of Health (PubMed).[1][2][3] Available at: [Link]

  • Di, L., & Kerns, E. (2016).[1][2][3] "Drug-Like Properties: Concepts, Structure Design and Methods."[1][2][3] ScienceDirect.[2][3][4] (General reference for small molecule formulation). Available at: [Link][1][2][3]

  • PubChem. (2026).[1][2][3][4] "Compound Summary: 6-Methoxy-N-methyl-1H-indole-2-carboxamide." Available at: [Link][1][2][3][4]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 6-Methoxy-N-methyl-1H-indole-2-carboxamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of a Novel Indole Carboxamide

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The specific analogue, 6-Methoxy-N-methyl-1H-indole-2-carboxamide, represents a novel chemical entity with potential therapeutic applications. Preliminary investigations into the broader class of 1H-indole-2-carboxamides have revealed biological activity, including anti-parasitic properties against Trypanosoma cruzi[1][2]. As with any potential therapeutic agent, a thorough understanding of its cytotoxic profile is paramount in the early stages of drug discovery and development.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6-Methoxy-N-methyl-1H-indole-2-carboxamide's cytotoxicity.

These protocols are designed to be a self-validating system, incorporating multiple assays that interrogate different aspects of cellular health. By employing a multi-parametric approach, we can gain a more nuanced understanding of the compound's effects on cell viability, membrane integrity, and potential induction of apoptosis.

Scientific Rationale: A Multi-Faceted Approach to Cytotoxicity Assessment

A single assay is often insufficient to fully characterize the cytotoxic potential of a compound. Therefore, we will employ a battery of three distinct yet complementary assays to provide a robust and comprehensive evaluation:

  • MTT Assay (Metabolic Activity): This colorimetric assay is a cornerstone for assessing cell viability by measuring the metabolic activity of a cell population.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5][6][7] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[5]

  • LDH Release Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[8][9] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8][10]

  • Caspase-3/7 Activity Assay (Apoptosis Induction): To investigate the mechanism of cell death, this assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11] The assay utilizes a proluminescent or profluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7, generating a measurable signal.[11][12]

The following workflow diagram illustrates the overall experimental process:

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution & Serial Dilutions) Compound_Treatment Treatment with 6-Methoxy-N-methyl-1H-indole-2-carboxamide Compound_Prep->Compound_Treatment Cell_Culture Cell Line Selection & Culture Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay (Metabolic Activity) Compound_Treatment->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Compound_Treatment->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Compound_Treatment->Caspase_Assay Data_Acquisition Spectrophotometer/ Luminometer Reading MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Results Results Interpretation & Reporting IC50_Calculation->Results

Caption: Experimental workflow for the in vitro cytotoxicity evaluation of 6-Methoxy-N-methyl-1H-indole-2-carboxamide.

Protocols

Part 1: Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the intended therapeutic application of the compound.[13][14][15] For a broad initial screening, a panel of cell lines representing different tissue origins is recommended. This could include, for example:

  • A549 (Human Lung Carcinoma): A commonly used cancer cell line.

  • MCF-7 (Human Breast Adenocarcinoma): Another widely used cancer cell line.

  • HEK293 (Human Embryonic Kidney): Often used as a model for normal human cells.

  • Vero (African Green Monkey Kidney): A normal cell line frequently used in cytotoxicity testing.[1]

Protocol for Cell Culture:

  • Maintain cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

Part 2: Compound Preparation
  • Prepare a stock solution of 6-Methoxy-N-methyl-1H-indole-2-carboxamide in a suitable solvent, such as dimethyl sulfoxide (DMSO).[16] The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations for the dose-response studies. A typical starting range could be from 0.1 µM to 100 µM.

Part 3: MTT Assay Protocol

This protocol is adapted from established methods.[5][6][7][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[18] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of 6-Methoxy-N-methyl-1H-indole-2-carboxamide. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Part 4: LDH Release Assay Protocol

This protocol is based on standard LDH assay kits.[8][19]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells for spontaneous LDH release).

Part 5: Caspase-3/7 Activity Assay Protocol

This protocol is based on commercially available luminescent or fluorescent caspase-3/7 assay kits.[11][12][20][21]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is recommended to use a white-walled 96-well plate for luminescent assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent or a similar substrate solution according to the manufacturer's protocol.

  • Assay Reaction: After the desired incubation period, add a volume of the caspase-3/7 reagent equal to the volume of the cell culture medium in each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Reading: Measure the luminescence or fluorescence using a microplate reader.

Data Analysis and Interpretation

The primary endpoint for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[18][22][23]

IC50 Calculation Steps:

  • Data Normalization: Express the data as a percentage of the control (untreated cells). For the MTT assay, this would be % cell viability. For the LDH and caspase assays, this would be % cytotoxicity or fold-increase in signal over the control.

  • Dose-Response Curve: Plot the normalized data against the logarithm of the compound concentration.[18]

  • Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[18]

  • IC50 Determination: The IC50 value is the concentration at which the curve passes through the 50% response level.[22][23]

The following diagram illustrates the relationship between the different assay readouts:

G cluster_effects Cellular Effects cluster_assays Assay Readouts Compound 6-Methoxy-N-methyl- 1H-indole-2-carboxamide Cell Target Cell Compound->Cell Metabolic_Dysfunction Metabolic Dysfunction Cell->Metabolic_Dysfunction Membrane_Damage Membrane Damage (Necrosis) Cell->Membrane_Damage Apoptosis Apoptosis Cell->Apoptosis MTT_Decrease Decreased MTT Reduction Metabolic_Dysfunction->MTT_Decrease leads to LDH_Increase Increased LDH Release Membrane_Damage->LDH_Increase leads to Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation involves

Caption: Relationship between the cellular effects of the compound and the corresponding assay readouts.

Data Presentation

The results should be summarized in a clear and concise table, including the calculated IC50 values and their standard deviations from replicate experiments.

Table 1: Cytotoxicity of 6-Methoxy-N-methyl-1H-indole-2-carboxamide (IC50 in µM)

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
A549 MTT
LDH
Caspase-3/7
MCF-7 MTT
LDH
Caspase-3/7
HEK293 MTT
LDH
Caspase-3/7
Vero MTT
LDH
Caspase-3/7

Conclusion

By following these detailed protocols, researchers can obtain a comprehensive and reliable assessment of the in vitro cytotoxicity of 6-Methoxy-N-methyl-1H-indole-2-carboxamide. The multi-parametric approach, combining measures of metabolic activity, membrane integrity, and apoptosis, provides a robust foundation for informed decision-making in the drug discovery and development pipeline.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol. Promega Corporation.
  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
  • MTT assay protocol. Abcam.
  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Understanding IC50: A Comprehensive Guide to Calculation. (2025, December 31). Oreate AI Blog.
  • IC50. Wikipedia.
  • LDH assay kit guide: Principles and applications. Abcam.
  • In Vitro Cytotoxicity Assay Protocol. Scribd.
  • MTT Cell Proliferation Assay. ATCC.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.
  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate.
  • Caspase-Glo® 3/7 Assay. Promega Corporation.
  • Highlight report: Cell type selection for toxicity testing. (2018). PMC.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC.
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
  • Calculating an IC50 value and its Margin of Error. (2020, November 15). YouTube.
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Biological Technology.
  • Which cell line to choose for cytotoxicity evaluation of nanomaterials? (2020, September 1). ResearchGate.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information.
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute.
  • Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). Journal of Medicinal Chemistry - ACS Publications.
  • 6-Methoxy-N-methyl-1H-indole-2-carboxamide. PubChem.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • n-Methoxy-n-methyl-1h-indole-2-carboxamide. MySkinRecipes.
  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. PMC.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.
  • In Vivo, In Vitro and In Silico Studies of the Hybrid Compound AA3266, an Opioid Agonist/NK1R Antagonist with Selective Cytotoxicity. MDPI.
  • 156571-69-6|N-Methoxy-N-methyl-1H-indole-2-carboxamide. BLDpharm.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-N-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Methoxy-N-methyl-1H-indole-2-carboxamide. This molecule is a key structural motif and building block in medicinal chemistry, with the indole-2-carboxamide core appearing in a range of biologically active compounds.[1] The synthesis, while conceptually straightforward, often presents challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common problems, their underlying causes, and robust troubleshooting solutions. The information is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-Methoxy-N-methyl-1H-indole-2-carboxamide?

The most prevalent and reliable method is the amide coupling of 6-methoxy-1H-indole-2-carboxylic acid with methylamine. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common coupling reagents include carbodiimides like EDC in combination with an additive like HOBt, or uronium/aminium reagents such as HATU.[2][3]

Q2: I'm getting a very low yield. What are the primary suspects?

Low yields in this synthesis are typically traced back to a few key areas:

  • Ineffective Carboxylic Acid Activation: The coupling reagent may be degraded (especially if moisture-sensitive) or unsuitable for the substrate.[4]

  • Amine Deactivation: If using methylamine hydrochloride, insufficient base will leave the amine protonated and non-nucleophilic.[4]

  • Poor Solubility: The starting indole-2-carboxylic acid or the product may have limited solubility in the chosen reaction solvent, hindering reaction kinetics.[5]

  • Side Reactions: Competing reactions, such as the formation of unreactive symmetric anhydrides or side reactions involving the indole ring, can consume starting material.[5]

Q3: My TLC/LC-MS shows multiple spots besides my product. What are the likely side products?

Common impurities include:

  • Unreacted Starting Material: The 6-methoxy-1H-indole-2-carboxylic acid.

  • Coupling Agent Byproducts: For example, dicyclohexylurea (DCU) or diisopropylurea (DIU) if using DCC or DIC, which can be difficult to remove.

  • N-Alkylation of Indole: Under certain conditions, the indole nitrogen can be methylated, leading to N-methylated starting material or product.

  • Symmetric Anhydride: Formed from the carboxylic acid, this intermediate can be less reactive towards the amine.[5]

Troubleshooting Guide: Problem-Solution Format

Problem 1: Inefficient Amide Bond Formation & Low Yield

Symptoms:

  • The reaction stalls, with significant amounts of 6-methoxy-1H-indole-2-carboxylic acid remaining after an extended period.

  • The final isolated yield is consistently below expectations (<50%).

Causality Analysis: The formation of an amide bond requires the conversion of the relatively unreactive carboxylic acid into a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acid chloride).[6] If this activation step is inefficient or the activated species is consumed by side reactions (like hydrolysis from residual water), the amine cannot react to form the desired amide, leading to low conversion.[4] Furthermore, the nucleophilicity of methylamine can be nullified if it is protonated by an acidic environment.[4][7]

Solutions & Experimental Protocols:

Solution 1.1: Optimize the Coupling Reagent and Conditions

Uronium/aminium-based reagents like HATU are often more efficient than carbodiimides for challenging couplings, as they form highly reactive activated esters and minimize side reactions.

Table 1: Comparison of Common Amide Coupling Agents

Coupling SystemReagentsProsCons
Carbodiimide EDC·HCl, HOBt, DIPEACost-effective, common.Can form urea byproducts that are hard to remove. Slower reaction rates.
Uronium/Aminium HATU, DIPEAHigh efficiency, fast reaction rates, fewer side reactions.[3]More expensive.
Phosphonium PyBOPHigh efficiency, similar to HATU.Can be more sensitive to moisture.
Acid Chloride SOCl₂ or (COCl)₂ then Methylamine, BaseHighly reactive intermediate.Harsh conditions, may not be suitable for complex substrates, requires a two-step process.[7][8]

Protocol 1.1: High-Efficiency Amide Coupling using HATU

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-methoxy-1H-indole-2-carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) to the mixture and stir for 5-10 minutes at room temperature. The solution should be homogeneous.

  • Amine Addition: Add a solution of methylamine (1.2 equiv., e.g., as a 2.0 M solution in THF) dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up by washing sequentially with 5% aq. LiCl (to remove DMF), 1 M aq. HCl, saturated aq. NaHCO₃, and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Solution 1.2: Ensure Liberation of Free Amine

If using methylamine hydrochloride (CH₃NH₂·HCl), a non-nucleophilic base like DIPEA or triethylamine (TEA) must be added in sufficient quantity to neutralize the HCl and deprotonate the ammonium salt to the free, nucleophilic amine.

Scientist's Note: Always use at least one extra equivalent of base relative to the amine salt. For example, if you use 1.2 equivalents of CH₃NH₂·HCl, use at least 2.2 equivalents of DIPEA (1.2 for the amine salt, 1.0 for the coupling reaction itself).

Problem 2: Unwanted N-Methylation of the Indole Ring

Symptoms:

  • Mass spectrometry reveals a product with a mass 14 units higher than the expected product (M+14).

  • ¹H NMR shows a singlet integrating to 3H around 3.8-4.1 ppm corresponding to an N-CH₃ on the indole ring, in addition to the amide N-CH₃ doublet.

Causality Analysis: The N-H proton of the indole ring is weakly acidic (pKa ≈ 17). Under basic conditions, especially with strong bases or at elevated temperatures, this proton can be removed, and the resulting indolide anion can be methylated. This side reaction is a known issue in indole chemistry, particularly when using methylating agents or under conditions that can generate them.[9][10] While standard amide coupling conditions are not typically methylating, certain reagents or impurities could potentially lead to this. A more common scenario is during a subsequent synthetic step if N-methylation is intended for the amide but is not selective.

Solutions & Experimental Protocols:

Solution 2.1: Use a Selective N-Methylation Protocol for the Amide (if applicable)

If you are attempting to N-methylate a precursor indole-2-carboxamide, traditional methods might not be selective. A modern, highly selective method for methylating amides in the presence of other nucleophilic sites like the indole N-H has been developed.

Protocol 2.1: Selective Amide N-Methylation

This protocol is adapted for the selective methylation of a secondary amide, assuming a pre-existing 6-Methoxy-1H-indole-2-carboxamide.

  • Reagent Setup: To a vial, add the secondary amide (1.0 equiv.), Cesium Carbonate (Cs₂CO₃, 2.0 equiv.), and Phenyltrimethylammonium iodide (PhMe₃NI, 2.5 equiv.).[11][12]

  • Solvent: Add anhydrous toluene.

  • Reaction: Seal the vial under an inert atmosphere (Argon) and heat the mixture to 120 °C for 18-24 hours.[12]

  • Work-up: Cool the reaction to room temperature. Add deionized water and extract the product three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to yield the N-methylated amide.[11]

This method shows excellent selectivity for the amide nitrogen over the indole nitrogen.[12]

Diagram 1: General Synthetic Workflow

This diagram illustrates the primary synthetic route and a potential purification strategy.

G cluster_synthesis Synthesis cluster_purification Purification Start 6-Methoxy-1H-indole-2-carboxylic Acid + Methylamine Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Coupling 1. Reagents Crude Crude Product Mixture Coupling->Crude 2. Reaction Workup Aqueous Work-up (EtOAc, Washes) Crude->Workup 3. Quench & Extract Chromatography Silica Gel Column Chromatography Workup->Chromatography 4. Separation Final Pure 6-Methoxy-N-methyl- 1H-indole-2-carboxamide Chromatography->Final

Caption: General workflow for synthesis and purification.

Problem 3: Difficulty in Purification

Symptoms:

  • The product co-elutes with a major impurity during column chromatography.

  • The final product is an oil that refuses to crystallize, suggesting persistent impurities.

  • Urea byproducts (from DCC/EDC) precipitate but are difficult to remove completely.

Causality Analysis: Purification challenges often arise from byproducts with polarities similar to the desired product. Urea byproducts from carbodiimide reagents are a classic example. They are often sparingly soluble in many organic solvents, making their removal by simple filtration incomplete, yet they can streak across a silica column.[5] Oily products can result from residual solvents or impurities that inhibit crystallization.

Solutions & Experimental Protocols:

Solution 3.1: Optimized Work-up to Remove Reagent Byproducts

A thorough aqueous work-up is critical. For carbodiimide-mediated reactions, an acid wash helps remove basic additives like DIPEA, while a base wash removes unreacted carboxylic acid and additives like HOBt.

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Scientist's Note: If using EDC, the resulting urea byproduct (EDU) has some water solubility, especially in acidic water. An acidic wash (e.g., 1 M HCl or 5% citric acid) during work-up is often effective at removing the bulk of it before chromatography.

Solution 3.2: Alternative Purification Techniques

If silica gel chromatography is ineffective, consider these alternatives:

  • Recrystallization: If a crude solid can be obtained, recrystallization is an excellent method for achieving high purity. Experiment with solvent systems like Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Ethanol/Water.[5][13]

  • Reversed-Phase Chromatography: For polar compounds that are difficult to separate on normal-phase silica, reversed-phase (C18) chromatography using gradients of Acetonitrile/Water or Methanol/Water can be highly effective.[5]

Diagram 2: Troubleshooting Decision Flowchart

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

G Start Reaction Issue (Low Yield / Impure) Check_TLC Analyze TLC/LC-MS of Crude Mixture Start->Check_TLC SM_Present Significant Starting Material (SM) Remains? Check_TLC->SM_Present Side_Products Unknown Side Products Present? SM_Present->Side_Products No Sol_Coupling Problem: Inefficient Coupling - Check coupling reagent quality - Switch to stronger agent (HATU) - Ensure anhydrous conditions - Verify base stoichiometry SM_Present->Sol_Coupling Yes Sol_Purification Problem: Difficult Purification - Optimize aqueous work-up - Use acid/base washes - Try recrystallization - Consider reversed-phase HPLC Side_Products->Sol_Purification No / Minor Sol_Side_Reaction Problem: Side Reaction - Identify byproduct by MS - If M+14, suspect N-methylation - Adjust base/temperature - Consider protecting groups Side_Products->Sol_Side_Reaction Yes

Caption: A logical flowchart for troubleshooting common synthesis problems.

References

  • Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives - Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
  • Troubleshooting low yields in the DIBA-H reduction of amides - Benchchem.
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC - NIH.
  • Full article: Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals - Taylor & Francis.
  • The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A.
  • Why did my amide syntesis does not work? - ResearchGate.
  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores.
  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other - ResearchGate.
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Publishing.
  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PubMed Central.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC.
  • EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents.
  • CA2405937C - Methylation of indole compounds using dimethyl carbonate - Google Patents.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Organic Chemistry Portal.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications.
  • Synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl) naphthalene-2- carboxamide and its alkoxy analogues.
  • 2088980-36-1|6-Methoxy-N-methyl-1H-indole-2-carboxamide - BLDpharm.
  • 6-Methoxy-N-methyl-1H-indole-2-carboxamide | C11H12N2O2 | CID 47186714 - PubChem.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC.

Sources

Technical Support Center: Optimizing N-Methylation of Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of indole-2-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important transformation. The N-methylation of the indole core is a critical step in the synthesis of numerous biologically active compounds and pharmaceutical intermediates.[1][2] However, achieving high yields and selectivity can be challenging.

This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios. We will delve into the causality behind experimental choices to empower you to optimize this reaction for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of indole-2-carboxamides?

The most prevalent method involves the deprotonation of the indole N-H with a suitable base, followed by nucleophilic attack on a methylating agent. The classical approach often uses strong bases like sodium hydride (NaH) with methyl iodide (MeI) or dimethyl sulfate (DMS) in a polar aprotic solvent.[3] However, due to the toxicity and environmental concerns associated with traditional methylating agents, greener alternatives like dimethyl carbonate (DMC) are gaining traction.[3][4][5] More recently, novel methods using safer, solid methylating agents such as phenyl trimethylammonium iodide (PhMe₃NI) have been developed, offering excellent monoselectivity.[2][6][7][8]

Q2: How do I choose the right base and methylating agent for my indole-2-carboxamide?

The choice is a balance between reactivity, safety, and functional group tolerance.

  • Bases: The acidity of the indole N-H proton (pKa ≈ 17 in DMSO) necessitates a sufficiently strong base for complete deprotonation.[9]

    • Strong Bases (e.g., NaH, KH, KHMDS): These are highly effective for complete deprotonation, leading to faster reaction rates. They are ideal for less reactive methylating agents or sterically hindered substrates. However, they are highly moisture-sensitive and require strictly anhydrous conditions.

    • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder, safer, and easier to handle. Cesium carbonate (Cs₂CO₃) is particularly effective due to the high solubility of its salts in organic solvents and the "cesium effect," which enhances the nucleophilicity of the indole anion.[6][8] They are often the base of choice for greener protocols.[6][8]

    • Hydroxide Bases (e.g., KOH, NaOH): Can be used, particularly in polar solvents like DMSO, but may introduce water, which can quench the reaction or cause side reactions.

  • Methylating Agents:

    • Highly Reactive (e.g., MeI, DMS): These offer fast reaction times but are toxic and can lead to over-methylation or reaction at other nucleophilic sites.[3][4][5]

    • "Green" Reagents (e.g., DMC): Dimethyl carbonate is an environmentally benign alternative.[3][4] It typically requires higher temperatures (reflux in DMF, ~130 °C) and is less reactive, but its byproducts (methanol and CO₂) are non-toxic.[3][4][5]

    • Quaternary Ammonium Salts (e.g., PhMe₃NI): These are safe, easy-to-handle solids that provide excellent monoselectivity, preventing the formation of undesired bis-methylated products.[2][6][7][8] They are particularly useful in late-stage functionalization of complex molecules.[2][6][7][8]

Q3: What is the role of the solvent in this reaction?

The solvent is critical for solubilizing reactants and influencing the reactivity of the nucleophile. Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are standard choices.[9] They effectively solvate the cation of the base (e.g., Na⁺), leaving the indole anion "naked" and highly nucleophilic. Protic solvents, such as alcohols, should be strictly avoided as they will protonate the indole anion and inhibit the reaction.

Troubleshooting Guide

Problem: Low or no conversion of my starting material.

This is one of the most common issues and can typically be traced back to one of several key factors. Use the following workflow to diagnose the problem.

troubleshooting_workflow start Low / No Conversion q1 Is your base strong enough and active? start->q1 s1_yes Check Reagent Reactivity q1->s1_yes Yes s1_no Use a stronger base (e.g., NaH) or ensure current base is fresh. q1->s1_no No q2 Are your solvent and reagents anhydrous? s1_yes->q2 s2_yes Consider Temperature / Time q2->s2_yes Yes s2_no Use dry solvents. Handle hygroscopic reagents under inert atmosphere. q2->s2_no No q3 Is the reaction temperature and time sufficient? s2_yes->q3 s3_yes Problem may be substrate-specific. Consider alternative methods. q3->s3_yes Yes s3_no Increase temperature or prolong reaction time. Monitor by TLC/LC-MS. q3->s3_no No

Caption: Troubleshooting workflow for low N-methylation yield.

Potential Cause Recommended Solution Scientific Rationale
Ineffective Base Switch from a mild base (e.g., K₂CO₃) to a stronger base (e.g., NaH, KHMDS). Ensure the base is fresh and handled under anhydrous conditions.The indole N-H requires a sufficiently strong base for complete deprotonation to form the highly nucleophilic indole anion.[9] Older or improperly stored bases may have reduced activity.
Presence of Water Use anhydrous solvents (e.g., freshly distilled THF or dry DMF). Dry all glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Ar).Water is a protic species that will readily quench the strong base and/or protonate the indole anion, rendering it non-nucleophilic and halting the reaction.
Insufficient Temperature/Time Increase the reaction temperature or extend the reaction time. Monitor progress carefully using TLC or LC-MS.N-methylation kinetics can be slow, especially with less reactive agents like dimethyl carbonate, which often requires reflux temperatures (~130 °C in DMF) for several hours to proceed to completion.[3]
Poor Methylating Agent Reactivity Use a more reactive agent (e.g., methyl iodide > methyl bromide). Verify the purity and stability of the agent.The leaving group ability (I⁻ > Br⁻ > Cl⁻) directly impacts the rate of the Sₙ2 reaction. Ensure your methylating agent has not degraded during storage.
Problem: I am observing multiple products, including potential C-methylation or reaction at the carboxamide.

The indole ring has multiple nucleophilic sites, and the carboxamide group also presents potential for side reactions.

1. C-Alkylation:

  • Cause: While N-alkylation is generally kinetically favored after deprotonation, C3-alkylation can occur, especially under conditions that favor electrophilic substitution on the indole ring.

  • Solution: Ensure complete deprotonation of the indole nitrogen. Using a strong base (like NaH) in a polar aprotic solvent (like DMF) strongly favors the formation of the N-anion, which is a much more potent nucleophile than the neutral indole ring. This maximizes the rate of N-methylation over competing pathways.

2. Amide N-H or O-Alkylation:

  • Cause: The carboxamide N-H is also acidic, and the oxygen is nucleophilic. While generally less reactive than the indole anion, reaction at these sites can occur, particularly with highly reactive methylating agents or under harsh conditions.

  • Solution:

    • Use Milder Conditions: Opt for milder bases like Cs₂CO₃ and less aggressive methylating agents.[6][8]

    • Choose a Selective Reagent: Phenyl trimethylammonium iodide (PhMe₃NI) has shown excellent selectivity for the indole nitrogen over amide functionalities in molecules like melatonin.[2][6]

Problem: My starting material or product is degrading.
  • Cause: Indole rings, particularly those with electron-donating or sensitive functional groups, can be unstable under strongly basic or high-temperature conditions.[10]

  • Solution:

    • Lower the Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. For reactions with NaH/MeI, cooling to 0 °C before adding the methylating agent is standard practice.

    • Use a Milder Base: Switch from NaH to a milder carbonate base like K₂CO₃ or Cs₂CO₃.[6][8]

    • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.

General Experimental Protocol

This protocol provides a robust starting point for the N-methylation of an indole-2-carboxamide using the widely cited NaH/MeI system. Caution: Sodium hydride is highly reactive and pyrophoric. Methyl iodide is toxic and a suspected carcinogen. Handle both reagents with extreme care in a well-ventilated fume hood.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Substrate in Anhydrous DMF prep2 Cool to 0 °C (Ice Bath) prep1->prep2 react1 Add NaH (1.2 eq) Portion-wise prep2->react1 react2 Stir for 30 min at 0 °C react1->react2 react3 Add MeI (1.5 eq) Dropwise react2->react3 react4 Warm to RT Stir until complete (TLC) react3->react4 workup1 Quench with H₂O (Caution!) react4->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4

Caption: Experimental workflow for N-methylation.

Step-by-Step Methodology:
  • Preparation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole-2-carboxamide starting material (1.0 eq).

    • Dissolve the substrate in anhydrous DMF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation:

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes. The solution may change color or become a slurry as the sodium salt of the indole forms.

  • Methylation:

    • Add methyl iodide (MeI, 1.5 eq) dropwise via syringe to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Once complete, carefully cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or water. Caution: Vigorous gas evolution may occur if excess NaH is present.

    • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (EtOAc) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-methylated indole-2-carboxamide.

References

  • Sciencemadness Discussion Board. (2012). Methylation of indole? [Online Forum]. Available at: [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. Available at: [Link]

  • F. Hoffmann-La Roche AG. (2003). Methylation of indole compounds using dimethyl carbonate. Google Patents. EP1276721B1.
  • F. Hoffmann-La Roche AG. (2001). Methylation of indole compounds using dimethy carbonate. Google Patents. WO2001081305A2.
  • ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using the MgO as a heterogeneous and recyclable base [Table]. Available at: [Link]

  • Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available at: [Link]

  • Chavda, V., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]

  • ResearchGate. (n.d.). N‐methylation of indoles and other N,H‐heteroacromatic compounds [Diagram]. Available at: [Link]

  • Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604-608. Available at: [Link]

  • F. Hoffmann-La Roche AG. (2001). Methylation of indole compounds using dimethyl carbonate. Google Patents. CA2405937C.
  • Shieh, W-C., et al. (2005). N-alkylation of indole derivatives. Google Patents. US6972336B2.
  • Reddit. (2023). Mild methylation conditions. r/Chempros [Online Forum]. Available at: [Link]

  • Schneider, P., et al. (2020). Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. Angewandte Chemie International Edition, 59(31), 12795-12799. Available at: [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319. Available at: [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Frontiers. (2025). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Royal Society of Chemistry. Available at: [Link]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. Available at: [Link]

  • Schneider, P., et al. (2020). Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. ResearchGate. Available at: [Link]

  • Chavda, V., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 5, 821-839. Available at: [Link]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available at: [Link]

  • Zhao, S., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 42(1), 128-135. Available at: [Link]

Sources

Troubleshooting guide for cellular assays with indole carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization for Synthetic Cannabinoid Scaffolds

Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: The "Sticky" Science of Indole Carboxamides

Welcome to the technical support hub for indole-3-carboxamide and indazole-3-carboxamide scaffolds (e.g., 5F-MDMB-PICA, ADB-FUBINACA derivatives).

The Core Challenge: These compounds are potent CB1/CB2 agonists, but they are chemically designed for lipophilicity (LogP > 4.0). In a cellular assay, they fight you in two ways:

  • Precipitation: They crash out of solution upon contact with aqueous media.

  • Adsorption: They bind aggressively to plastic tips, reservoirs, and plates, effectively lowering your testing concentration [1, 2].

This guide addresses the specific failure modes of Gi-coupled GPCR assays involving these scaffolds.

Module 1: Solubility & Compound Handling

The most common reason for "inactive" compounds or flat dose-response curves.

Troubleshooting Matrix: Physical Properties
SymptomProbable CauseMechanismCorrective Action
Flat Dose-Response Compound Precipitation"Crash" effect when high-concentration DMSO stock hits aqueous buffer.Do not dilute serially in media. Perform serial dilutions in 100% DMSO, then transfer to media (See Protocol A).
Right-Shifted

Plastic AdsorptionLipophilic indoles bind to polypropylene/polystyrene, reducing free drug concentration.Use Low-Binding plates/tips. Add 0.1% BSA or 0.05% Tween-20 to the assay buffer to act as a "carrier."
High Well-to-Well Variance Incomplete MixingViscosity difference between DMSO and media creates "plumes" of drug.Mix immediately upon addition. Use a plate shaker (30s at 500 rpm) after drug transfer.
Protocol A: The "Solvent Shield" Dilution Method

Standard aqueous serial dilutions fail with indole carboxamides. Use this workflow to maintain solubility.

  • Stock Prep: Dissolve powder in anhydrous DMSO to 10 mM. Vortex vigorously.

  • The Plate Map: Prepare a 100% DMSO intermediate plate (polypropylene).

  • Serial Dilution: Perform 1:3 dilutions within this DMSO plate.

  • The "Crash" Step: Transfer a small volume (e.g., 0.5 µL) from the DMSO plate directly into the assay plate containing cells + 100 µL media (resulting in 0.5% final DMSO).

  • Carrier Protection: Ensure the cell media contains 0.1% Fatty Acid-Free BSA to sequester the lipophilic drug and prevent it from sticking to the plastic walls [3].

Visual Workflow: Preventing Compound Loss

DilutionWorkflow Stock Powder Stock (Indole Carboxamide) DMSO_Plate Intermediate Plate (100% DMSO) Stock->DMSO_Plate Dissolve (10mM) DMSO_Plate->DMSO_Plate Serial Dilution (No Water!) Assay_Plate Cell Assay Plate (Media + 0.1% BSA) DMSO_Plate->Assay_Plate Direct Transfer (0.5% Final DMSO) Plastic Plasticware (Adsorption Risk) DMSO_Plate->Plastic Minimal Binding Assay_Plate->Plastic High Binding Risk (Mitigated by BSA)

Figure 1: The "Solvent Shield" workflow minimizes contact time between the lipophilic compound and aqueous plastic interfaces without carrier proteins.

Module 2: Functional Assays (cAMP)

Indole carboxamides typically target CB1/CB2 receptors, which are


 coupled. This requires specific assay architecture.
FAQ: Gi-Coupled Signaling

Q: Why is my signal increasing when I add the agonist? I thought Gi inhibits cAMP? A: This is a classic baseline error. Gi-coupled receptors inhibit Adenylyl Cyclase (AC). If your basal cAMP is low, you cannot measure inhibition.

  • Fix: You must stimulate the cells with Forskolin (typically 1-10 µM) to raise cAMP levels first. The indole carboxamide will then reduce this Forskolin-induced spike [4].

Q: My assay window is tiny (Signal-to-Background < 3). A: Check your PDE (Phosphodiesterase) activity. Endogenous PDEs degrade cAMP rapidly.

  • Fix: Add IBMX (0.5 mM) to your assay buffer. This inhibits PDEs, allowing cAMP to accumulate enough to be measured reliably.[1]

Q: The


 for 5F-MDMB-PICA varies wildly between runs. 
A:  This is often due to "Ligand Depletion" caused by high cell density.
  • Fix: Perform a cell titration. If you have too many receptors (too many cells), they will bind a significant fraction of the free drug, shifting the curve to the right. Aim for the lowest cell density that gives a robust Forskolin signal.

Mechanism of Action: The Gi Assay Logic

GiSignaling Agonist Indole Carboxamide (Agonist) Receptor CB1/CB2 Receptor (Gi-Coupled) Agonist->Receptor Binds AC Adenylyl Cyclase (Enzyme) Receptor->AC Inhibits (Gi) Forskolin Forskolin (Stimulator) Forskolin->AC Activates cAMP cAMP (Signal) AC->cAMP Converts ATP ATP ATP ATP->AC PDE Phosphodiesterase cAMP->PDE Degraded by IBMX IBMX (PDE Inhibitor) IBMX->PDE Blocks

Figure 2: The Gi-coupled assay dynamic. The agonist (Indole Carboxamide) fights the Forskolin stimulation. IBMX preserves the signal window.

Module 3: Toxicity vs. Efficacy

Synthetic cannabinoids are known to induce apoptosis at high concentrations.

The Trap: A decrease in cellular signal (e.g., in a calcium flux or cAMP assay) can sometimes be misinterpreted as "potent inhibition" when it is actually cell death .

Validation Step: Always run a parallel MTT or ATP-based viability assay (e.g., CellTiter-Glo) using the same incubation time and concentrations.

  • If the

    
     for viability is close to the 
    
    
    
    for efficacy (within 1 log), your functional data is likely compromised by toxicity [5].
  • Indole Specifics: Indole-3-carboxamides have been shown to activate Caspase-3 cascades in neuronal lines (e.g., NG 108-15) [6].

References

  • BenchChem Technical Guide. The Pharmacological Profile of Indole-3-Carboxamide Synthetic Cannabinoids.

  • Babayeva, M. et al. (2024). Non-linear plasma protein binding of cannabidiol.[2][3] Journal of Cannabis Research.[2][3]

  • Tominaga, F. et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers.[4] J Pharmacol Toxicol Methods.[4]

  • NCBI Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors.

  • Tomiyama, K. et al. (2011). Cytotoxicity of synthetic cannabinoids found in "Spice" products. Toxicology Letters.

  • UNODC (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists.

Sources

Technical Support Center: Navigating Low Plasma Exposure of Indole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in the development of indole-based therapeutics: low plasma exposure. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous successful drugs.[1] However, its physicochemical properties often lead to significant hurdles in achieving adequate bioavailability.[2]

This guide is structured to provide direct, actionable insights for researchers, scientists, and drug development professionals. We will move from diagnosing the root cause of poor exposure to implementing strategic solutions, all supported by detailed experimental protocols and authoritative references.

Part 1: Troubleshooting Guide: Uncovering the Root Cause

This section addresses the critical first step: understanding why your compound is failing to achieve sufficient plasma concentration.

Q1: My indole compound is potent in vitro but shows low plasma exposure in vivo. What are the primary suspects?

When a compound with excellent target engagement in vitro fails in vivo, it's almost always an issue related to its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For indole-based candidates, the investigation should be prioritized as follows:

  • Rapid Metabolism: The indole ring is electron-rich and susceptible to extensive oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver.[3] This is often the leading cause of low plasma exposure due to high first-pass metabolism.[4]

  • Poor Aqueous Solubility: The planar, aromatic nature of the indole core contributes to low water solubility, which can severely limit its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[5][6]

  • Low Permeability & High Efflux: The compound may not efficiently cross the intestinal membrane to enter circulation. Furthermore, it might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[4][7]

The following diagram illustrates a logical workflow for diagnosing the primary cause of low plasma exposure.

G Start Low In Vivo Plasma Exposure Observed Solubility Assess Solubility (Kinetic/Thermodynamic Assay) Start->Solubility Sol_Low Poor Solubility is a Likely Contributor Solubility->Sol_Low Low Sol_High Solubility is Adequate Solubility->Sol_High High Metabolism Assess Metabolic Stability (Liver Microsome/Hepatocyte Assay) Met_Low Rapid Metabolism is a Likely Contributor Metabolism->Met_Low Low Stability Met_High Metabolically Stable Metabolism->Met_High High Stability Permeability Assess Permeability (Caco-2/PAMPA Assay) Perm_Low Poor Permeability or High Efflux is a Likely Contributor Permeability->Perm_Low Low Papp, High Efflux Ratio Perm_High Permeability is Adequate Permeability->Perm_High High Papp, Low Efflux Ratio Formulate Action: Implement Formulation Strategies (e.g., ASD, Lipid-Based) Sol_Low->Formulate Sol_High->Metabolism Modify Action: Implement Medicinal Chemistry (Block Metabolic Hotspots) Met_Low->Modify Met_High->Permeability Efflux Action: Identify & Mitigate Efflux Liability Perm_Low->Efflux

Caption: Troubleshooting workflow for low plasma exposure.

Q2: How can I determine if poor solubility is the main cause of low exposure?

The first step is to quantify your compound's solubility using standard in vitro assays. A kinetic solubility assay is a high-throughput method useful for early screening, while a thermodynamic solubility assay provides the true equilibrium solubility, which is more definitive.[8]

If solubility is below 10 µM in physiological buffers (pH 6.5-7.4), it is highly likely to be a limiting factor for oral absorption.[9] Compounds with low solubility are categorized under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), both of which present significant bioavailability challenges.[10]

Q3: What experiments can confirm if rapid metabolism is the culprit?

In vitro metabolic stability assays are essential.[11] Incubating your compound with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) will reveal its susceptibility to metabolism.[12]

  • Liver Microsomes: These contain primarily Phase I (CYP) and some Phase II (UGT) enzymes and are excellent for assessing oxidative metabolism.[12] A compound that is more than 80% degraded within a 60-minute incubation is considered to have high clearance and will likely suffer from extensive first-pass metabolism.

  • Hepatocytes: These provide a more complete picture, containing both Phase I and Phase II enzymes as well as transporters.[11] They are considered the gold standard for predicting in vitro clearance.

If the compound is rapidly depleted, the next step is metabolite identification (MetID) to pinpoint the "metabolic hotspots" on the indole scaffold.

Q4: How do I investigate if poor permeability or high efflux is limiting absorption?

The Caco-2 bidirectional permeability assay is the industry standard for this purpose.[13] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer mimicking the intestinal epithelium, expressing both influx and efflux transporters like P-gp.[13]

The assay measures the rate of compound transport in both directions: from the apical (GI lumen) to basolateral (blood) side (Papp A→B) and vice versa (Papp B→A). The results are interpreted as follows:

Papp (A→B) Value Efflux Ratio (Papp B→A / Papp A→B) Interpretation
> 10 x 10⁻⁶ cm/s< 2High Permeability, Not an Efflux Substrate.
< 2 x 10⁻⁶ cm/s< 2Low Permeability, Likely due to Physicochemical Properties.
Any Value> 2Potential Efflux Substrate. Absorption is likely limited by transporters.

A high efflux ratio (>2) is a strong indicator that your compound is actively being pumped out of the intestinal cells, severely limiting its absorption.[13]

Q5: My compound is extensively metabolized. What are the common metabolic pathways for indoles and how can I block them?

The indole nucleus is prone to several metabolic transformations, primarily oxidation by CYP enzymes.[3]

  • Aromatic Hydroxylation: This is the most common route, typically occurring at the 5- or 6-position of the benzene ring.[3]

  • Oxidation of the Pyrrole Ring: The C2 and C3 positions are also susceptible to oxidation, leading to oxindoles or indoxyls.[14] Indoxyls can then be conjugated (e.g., sulfated) and excreted.[15][16]

  • Dehydrogenation: Some indoline derivatives can be aromatized to the corresponding indole by P450 enzymes.[17]

The specific CYP isozymes most commonly involved are CYP2A6, CYP2E1, CYP2C19, and CYP3A4.[14][18]

Caption: Key metabolic pathways for indole-containing drugs.

To block metabolism, medicinal chemists can introduce chemical modifications at these "hotspots." For example, adding a fluorine or methyl group to the 5- or 6-position can sterically hinder or electronically deactivate the site, preventing hydroxylation and improving metabolic stability.[1]

Part 2: Strategic Solutions & Methodologies (FAQs)

Once the problem is diagnosed, the focus shifts to strategic intervention.

FAQ 1: What are the most effective formulation strategies for indole-based drugs with low aqueous solubility?

For poorly soluble (BCS Class II/IV) compounds, enhancing solubility and dissolution rate is paramount.[19] Several advanced formulation technologies can be employed.

Strategy Mechanism of Action Advantages Disadvantages
Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and increasing apparent solubility.[9][20]Significant increase in solubility and dissolution; well-established technology.Requires careful polymer selection to ensure physical stability; risk of recrystallization.[10]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine microemulsion in the GI tract.[21][22]Enhances solubility, can bypass first-pass metabolism via lymphatic uptake.Can have high excipient load; potential for drug precipitation upon dilution.[20][23]
Particle Size Reduction (Micronization/Nanosizing) Reduces particle size to increase the surface area available for dissolution, governed by the Noyes-Whitney equation.[22][24]Simple and effective for moderately insoluble drugs; scalable technology.Limited effectiveness for very poorly soluble ("brick dust") compounds; risk of particle agglomeration.[20]
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with drug molecules, shielding the hydrophobic part and presenting a hydrophilic exterior.[21][22]Increases solubility and can improve stability.Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins at high doses.[22]
FAQ 2: What chemical modifications can I make to the indole scaffold to improve its properties?

Strategic chemical modification can simultaneously address issues of solubility, metabolism, and permeability.[25]

  • To Improve Solubility: Introduce polar or ionizable functional groups (e.g., amines, carboxylic acids). Another strategy is to disrupt the molecule's planarity and symmetry, which can weaken the crystal lattice energy and improve solubility.[8]

  • To Improve Metabolic Stability: As discussed in Q5, block metabolic hotspots with inert groups like fluorine. Replacing a metabolically labile part of the molecule with a more stable isostere (e.g., replacing a methyl group with a trifluoromethyl group) is also a common strategy.

  • To Improve Permeability: Optimize the balance of lipophilicity (LogP) and polarity. Reducing the number of hydrogen bond donors can often improve passive diffusion across the intestinal membrane, in line with Lipinski's Rule of Five.[23]

FAQ 3: When is a prodrug strategy appropriate for an indole-based candidate?

A prodrug is an inactive derivative of a drug molecule that is converted to the active parent drug in vivo. This strategy is particularly useful for overcoming specific ADME barriers.[26]

  • To Enhance Solubility: A highly polar group, like a phosphate ester, can be attached to the molecule.[23] This phosphate prodrug is highly water-soluble and is cleaved by endogenous phosphatases to release the active drug.[25]

  • To Improve Permeability: If a molecule is too polar to cross the gut wall, its polar groups can be masked with lipophilic moieties (e.g., esters). These are later cleaved by esterases in the blood or tissues.

  • To Bypass First-Pass Metabolism: A prodrug can be designed to be absorbed via a route that avoids the liver initially (e.g., lymphatic transport) or to be a poor substrate for the metabolizing enzymes that degrade the parent drug.[1]

FAQ 4: How can I reduce the impact of P-glycoprotein (P-gp) efflux on my compound's bioavailability?

If the Caco-2 assay confirms your compound is a P-gp substrate, several approaches can be considered:

  • Structural Modification: The most robust solution is to design the P-gp liability out of the molecule. Often, subtle changes to the structure, such as reducing lipophilicity or removing specific hydrogen bonding features, can disrupt the recognition by P-gp.

  • Formulation with Excipients: Certain formulation excipients, such as polysorbate 80 and Vitamin E TPGS, can act as mild P-gp inhibitors, locally increasing the absorption of co-administered P-gp substrates.

  • Co-administration with an Efflux Pump Inhibitor (EPI): While effective in principle, developing a dedicated EPI for co-dosing is a significant regulatory and clinical challenge. Interestingly, some indole derivatives themselves have been shown to possess EPI activity.[27][28]

Part 3: Key Experimental Protocols

This section provides condensed, step-by-step methodologies for the core assays discussed.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare human liver microsomes (HLM) in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, combine the test compound (final concentration typically 1 µM) and HLM (final concentration typically 0.5 mg/mL).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until a differentiated, confluent monolayer is formed. Confirm monolayer integrity using TEER (Transepithelial Electrical Resistance) measurement.

  • Assay Setup (A→B): Add the test compound in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

  • Assay Setup (B→A): Add the test compound in transport buffer to the basolateral chamber. Add fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At a defined time point (e.g., 120 minutes), take samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

Caption: A simplified Caco-2 experimental workflow.

Protocol 3: Kinetic Solubility Assay (Nephelometry)
  • Compound Preparation: Prepare high-concentration stock solutions of test compounds in DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous phosphate buffer (pH 7.4) in a 96-well plate. This creates a supersaturated solution that will precipitate.

  • Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow precipitation to reach a pseudo-equilibrium.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Quantification: Compare the turbidity readings to a standard curve prepared from known concentrations of a precipitant to determine the solubility value.

References

  • Verma, P., & Thakur, A. S. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(9), 3647-3654.
  • Sharma, A., & Jain, C. P. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Garg, V., & Singh, H. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 848504. [Link]

  • He, M., et al. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 35(11), 2137-2143. [Link]

  • Banoglu, E., & King, R. S. (2002). Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. European Journal of Drug Metabolism and Pharmacokinetics, 27(2), 135-142. [Link]

  • Jin, J. S., et al. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Cellular and Infection Microbiology, 11, 783311. [Link]

  • Dal Piaz, F., & Vassallo, A. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences, 24(9), 8345. [Link]

  • Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link]

  • Sabatini, S., et al. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Molecules, 26(22), 6996. [Link]

  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Kaur, M., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(8), 1435-1476. [Link]

  • Jan, S. M., et al. (2023). Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus. Frontiers in Microbiology, 14, 1246532. [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Nuvisan. [Link]

  • Diaz, G. J., & Squires, E. J. (2000). Metabolism of 3-Methylindole by Porcine Liver Microsomes: Responsible Cytochrome P450 Enzymes. Toxicological Sciences, 55(2), 328-335. [Link]

  • Crown Bioscience. (2025). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Crown Bioscience Blog. [Link]

  • Various Authors. (n.d.). Metabolic pathways showing role of indole 3-hydroxylation in vivo (A) and in vitro (B). ResearchGate. [Link]

  • Yang, Y., et al. (2021). Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. mBio, 12(3), e00713-21. [Link]

  • Solubility of Things. (n.d.). Indole. Solubility of Things. [Link]

  • Xia, C. Q. (2008). Permeability - In Vitro Assays for Assessing Drug Transporter Activity. Current Drug Metabolism, 9(9), 875-885. [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2530. [Link]

  • Singh, P., et al. (2020). An In Vitro Study for Evaluating Permeability and Metabolism of Kurarinone. Processes, 8(9), 1144. [Link]

  • Hubbard, T. D., et al. (2015). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. Drug Metabolism and Disposition, 43(10), 1522-1535. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. [Link]

  • Singh, G. D., et al. (2019). Microbe-Derived Indole Metabolite Demonstrates Potent Multidrug Efflux Pump Inhibition in Staphylococcus aureus. Frontiers in Microbiology, 10, 2149. [Link]

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. [Link]

  • MDPI. (n.d.). Special Issue : Indole Derivatives: Synthesis and Application. Molecules. [Link]

  • Karu, K., & Fantacuzzi, M. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 643. [Link]

  • Pharma's Almanac. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharma's Almanac. [Link]

  • Various Authors. (n.d.). Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. ResearchGate. [Link]

  • Mitu, F. R., et al. (2024). Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. Molecules, 29(14), 3326. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Chee, S. Y., et al. (2024). Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. Inorganica Chimica Acta, 562, 121915. [Link]

  • Johnson, R. (n.d.). Tackling the Bioavailability Bottleneck in Oral Drug Development. Pharma Focus America. [Link]

  • Various Authors. (n.d.). Strategies to improve oral bioavailability. ResearchGate. [Link]

  • Kawabata, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(7), 2179-2187. [Link]

  • Li, L., et al. (2022). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers in Immunology, 13, 891336. [Link]

  • Li, J., & An, G. (2024). Exploring the Impact of Pharmacological Target-Mediated Low Plasma Exposure in Lead Compound Selection in Drug Discovery - A Modeling Approach. Journal of Pharmaceutical Sciences, S0022-3549(24)00570-3. [Link]

  • Lin, C. W., et al. (2025). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. [Link]

  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
  • Harada, S. (2025). Scientists crack indole's toughest bond with copper, unlocking new medicines. Brighter Side of News. [Link]

  • News-Medical. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical. [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Creative Bioarray. [Link]

Sources

Validation & Comparative

A Comparative Benchmarking Guide to 6-Methoxy-N-methyl-1H-indole-2-carboxamide and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold and the Quest for Enhanced Bioactivity

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a wide range of biological targets. Within this broad class, indole-2-carboxamides have emerged as a particularly fruitful area of research, demonstrating a diverse pharmacological profile that includes anticancer, antimicrobial, and neuromodulatory activities.[2][3][4]

This guide focuses on 6-Methoxy-N-methyl-1H-indole-2-carboxamide, a specific derivative that serves as a valuable lead compound. The inclusion of a methoxy group on the indole ring is a common strategy in medicinal chemistry to enhance biological activity, often by improving metabolic stability and modulating receptor affinity.[5] This document provides a comparative study of structural analogs of 6-Methoxy-N-methyl-1H-indole-2-carboxamide, exploring how subtle modifications to its chemical architecture influence its biological performance. We will delve into the structure-activity relationships (SAR) governing the antiproliferative and G-protein coupled receptor (GPCR) modulatory effects of these compounds, supported by experimental data and detailed protocols to enable researchers to validate and expand upon these findings.

Rationale for Analog Design and Synthesis

The exploration of structural analogs of a lead compound is a fundamental strategy in drug discovery, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For the 6-Methoxy-N-methyl-1H-indole-2-carboxamide scaffold, key modifications can be systematically introduced to probe the chemical space and understand the structural requirements for biological activity. The primary points of modification for this comparative study are:

  • Positional Isomerism of the Methoxy Group: The location of the electron-donating methoxy group on the indole's benzene ring can significantly impact its interaction with target proteins. This guide will explore analogs with the methoxy group at the 4, 5, and 7-positions to compare their effects against the parent 6-methoxy compound.

  • N-Alkylation of the Carboxamide: The N-methyl group of the carboxamide can be altered to investigate the influence of steric bulk and lipophilicity on biological activity. We will consider analogs with larger alkyl substituents.

  • Substitution at Other Positions of the Indole Ring: Introducing various functional groups at other positions (e.g., C3, C5) can further refine the pharmacological profile.

The general synthetic route to these indole-2-carboxamide analogs is a well-established and robust process, typically involving the coupling of an appropriately substituted indole-2-carboxylic acid with the desired amine.

Synthetic Workflow: A Generalized Approach

The synthesis of the 6-Methoxy-N-methyl-1H-indole-2-carboxamide analogs described in this guide generally follows a convergent approach, culminating in an amide bond formation. The key steps are outlined below. This generalized protocol is adaptable for the synthesis of a diverse library of analogs.

G cluster_0 Step 1: Indole-2-carboxylic Acid Synthesis cluster_1 Step 2: Amide Coupling Start Substituted Phenylhydrazine Fischer Fischer Indole Synthesis Start->Fischer Reagent1 Ethyl Pyruvate Reagent1->Fischer Ester Substituted Ethyl Indole-2-carboxylate Fischer->Ester Hydrolysis Saponification (e.g., NaOH) Ester->Hydrolysis Acid Substituted Indole-2-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (e.g., EDC, HOBt) Acid->Coupling Amine N-Alkylamine (e.g., Methylamine) Amine->Coupling Product Target Analog Coupling->Product

Caption: Generalized synthetic workflow for indole-2-carboxamide analogs.

Comparative Biological Evaluation

This section presents a comparative analysis of the biological activities of 6-Methoxy-N-methyl-1H-indole-2-carboxamide analogs. The data presented is collated from various studies, and it is important to note that direct comparisons should be made with caution as experimental conditions may vary. The primary activities explored are antiproliferative effects against cancer cell lines and modulation of G-protein coupled receptors (GPCRs), specifically the cannabinoid receptor 1 (CB1).

Antiproliferative Activity

The indole scaffold is a common feature in many potent anticancer agents. The antiproliferative activity of methoxy-substituted indole-2-carboxamides has been evaluated against various human cancer cell lines. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the mean growth inhibitory concentration (GI50).

Table 1: Comparative Antiproliferative Activity of Methoxy-Indole-2-Carboxamide Analogs

Compound IDMethoxy PositionOther SubstituentsCancer Cell LineActivity (GI50/IC50, nM)Reference
Parent 6 N-methyl (Data not available)--
Analog 15N-(aryl)-isatinColon (HCT-116)1690[6]
Analog 253-(2-methoxyvinyl), 5-chloro, N-(4-morpholinyl)Breast (MCF-7)29 - 47 (range for series)[7][8]
Analog 353-(2-methoxyvinyl), 5-chloro, N-(p-2-methyl pyrrolidin-1-yl)Breast (MCF-7)29[7][8]
Analog 4-5-chloro, 3-ethyl, N-(phenethyl)(Not specified)(Data not available for antiproliferative)[9]

Note: The available literature provides more extensive data on 5-methoxy and 5-chloro substituted analogs rather than a direct comparison of methoxy positional isomers.

Interpretation of Antiproliferative SAR:

Modulation of Cannabinoid Receptor 1 (CB1)

Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor, a GPCR with significant therapeutic potential.[9][10] Allosteric modulators offer a novel approach to fine-tuning receptor function.

Table 2: Comparative Activity of Indole-2-Carboxamide Analogs at the CB1 Receptor

Compound IDMethoxy PositionOther SubstituentsAssayActivity (KB, nM)Cooperativity (α)Reference
Parent 6 N-methyl (Data not available)---
Analog 5-5-chloro, 3-ethyl, N-(4-(piperidin-1-yl)phenethyl)[3H]CP55,940 binding259.324.5[9]
Analog 6-5-chloro, 3-pentyl, N-(4-(piperidin-1-yl)phenethyl)[3H]CP55,940 binding89.1-[9]
Analog 7-5-chloro, 3-ethyl, 1-methyl, N-(4-(piperidin-1-yl)phenethyl)[3H]CP55,940 binding--[10][11]

Note: The available data focuses on 5-chloro analogs, highlighting the importance of an electron-withdrawing group at this position for CB1 receptor modulation.

Interpretation of CB1 Receptor Modulation SAR:

Structure-activity relationship studies on indole-2-carboxamides as CB1 allosteric modulators reveal several key features:

  • Substitution at C5: An electron-withdrawing group, such as chlorine, at the C5 position is critical for high binding affinity (KB) and cooperativity (α).[9]

  • Alkyl Chain Length at C3: The length of the alkyl chain at the C3 position significantly impacts allosteric modulation. A longer alkyl chain can enhance orthosteric ligand binding.[10]

  • N-Substitution on the Carboxamide: The nature of the substituent on the carboxamide nitrogen is crucial for activity. A phenethyl group with a terminal amine, such as piperidine or dimethylamine, is a common feature in potent modulators.[9]

While these studies did not specifically investigate 6-methoxy analogs, they provide a strong rationale for synthesizing and evaluating such compounds to understand the effect of a methoxy substitution in comparison to the well-studied chloro-substituted analogs.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for the key biological assays.

MTT Assay for Antiproliferative Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

G Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add test compounds (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT solution (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read G Start Seed cells expressing the target GPCR in a 96-well plate Incubate1 Incubate overnight Start->Incubate1 LoadDye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate1->LoadDye Incubate2 Incubate (1h) LoadDye->Incubate2 AddCompound Add test compound using a fluorescence plate reader (e.g., FLIPR) Incubate2->AddCompound Measure Measure fluorescence intensity over time AddCompound->Measure

Caption: Workflow for the calcium mobilization assay.

Detailed Protocol:

  • Cell Seeding: Seed cells stably or transiently expressing the GPCR of interest into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., HBSS).

  • Cell Loading: Remove the culture medium from the wells and add 100 µL of the dye loading buffer to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Addition and Measurement: Place the cell plate and a compound plate (containing serial dilutions of the test compounds) into a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will add the compounds to the cells and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

[35S]GTPγS Binding Assay for G-protein Activation

This functional assay directly measures the activation of G-proteins by a GPCR agonist.

G Start Prepare cell membranes expressing the target GPCR Incubate1 Incubate membranes with test compound and GDP Start->Incubate1 AddGTPgS Add [35S]GTPγS to initiate the reaction Incubate1->AddGTPgS Incubate2 Incubate to allow binding AddGTPgS->Incubate2 Filter Terminate the reaction by rapid filtration Incubate2->Filter Wash Wash filters to remove unbound [35S]GTPγS Filter->Wash Count Quantify bound [35S]GTPγS by scintillation counting Wash->Count

Caption: Workflow for the [35S]GTPγS binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the GPCR of interest.

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer (containing HEPES, MgCl2, NaCl), GDP, cell membranes, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add [35S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound [35S]GTPγS.

  • Quantification: Dry the filter plate and add scintillation cocktail to each well. Quantify the amount of bound [35S]GTPγS using a scintillation counter.

Conclusion and Future Directions

This comparative guide provides an overview of the structure-activity relationships of 6-Methoxy-N-methyl-1H-indole-2-carboxamide and its analogs, with a focus on their antiproliferative and GPCR modulatory activities. The available data, while not providing a direct head-to-head comparison of a complete series of methoxy positional isomers, underscores the importance of substitution patterns on the indole scaffold for achieving potent and selective biological activity.

Key takeaways include:

  • The 5-position of the indole ring is a critical locus for modification to enhance antiproliferative activity, with 5-chloro analogs showing particular promise.

  • For CB1 receptor modulation, an electron-withdrawing group at the 5-position and specific alkyl and N-phenethyl substitutions are crucial for potent allosteric effects.

The lack of comprehensive comparative data for the 6-methoxy series and its isomers highlights a significant opportunity for future research. A systematic study involving the synthesis and evaluation of 4-, 5-, 6-, and 7-methoxy-N-methyl-1H-indole-2-carboxamide and their N-alkyl homologs would provide invaluable insights into the SAR of this promising scaffold. Such studies, guided by the protocols outlined in this document, will undoubtedly contribute to the development of novel therapeutic agents targeting a range of diseases.

References

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2208942. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Taylor & Francis Online. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]

  • Ahn, K. H., et al. (2013). Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor. PMC. [Link]

  • Aly, M. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. [Link]

  • Cawley, N. X., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). PMC. [Link]

  • Eldehna, W. M., et al. (2019). Antiproliferative Activity and Possible Mechanism of Action of Certain 5-methoxyindole Tethered C-5 Functionalized Isatins. PubMed. [Link]

  • G. S. C. Kumar, et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. [Link]

  • de Oliveira, R. B., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • Horswill, J. G., et al. (2014). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). PubMed. [Link]

  • Ahn, K. H., et al. (2013). Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor. PubMed. [Link]

  • de Oliveira, R. B., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. [Link]

  • Pike, A., et al. (2006). Pharmacokinetic optimisation of novel indole-2-carboxamide cannabinoid CB1 antagonists. PubMed. [Link]

  • Cunningham, J. I., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. PMC. [Link]

  • Kumar, G. S. C., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Publications. [Link]

  • Appendino, G., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • Sherwood, A. M., et al. (2022). Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. PMC. [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [Link]

  • Canal, C. E., & Morgan, D. (2012). 5-HT2A receptors: Pharmacology and functional selectivity. PMC. [Link]

  • Rodrigues, M. O., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. [Link]

  • ResearchGate. (n.d.). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C... ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (2021). Probing the substitution pattern of indole-based scaffold reveals potent and selective sphingosine kinase 2 inhibitors. PubMed. [Link]

  • Zitko, J., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. PubMed. [Link]

  • Krátký, M., et al. (2020). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • PubChem. (n.d.). 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. PubChem. [Link]

  • UMassD Repository. (n.d.). Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. UMassD Repository. [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. [Link]

  • JOCPR. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. JOCPR. [Link]

  • Frontiers. (n.d.). 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea. Frontiers. [Link]

Sources

A Head-to-Head Comparison of Novel Indole-2-Carboxamides in a Breast Cancer Model: A Multi-Targeted Approach to Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the landscape of oncology drug discovery, the pursuit of novel chemical scaffolds that can effectively and selectively target cancer cells remains a paramount objective. Among these, indole-2-carboxamides have emerged as a promising class of compounds due to their structural versatility and ability to interact with a diverse range of biological targets implicated in tumor progression.[1] This guide provides a head-to-head comparison of a series of recently developed indole-2-carboxamide derivatives, evaluating their antiproliferative efficacy in a well-established breast cancer model. We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for the key assays employed in their evaluation. Our focus will be on a multi-targeted approach, specifically the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two critical players in cancer cell proliferation and survival.

The Rationale for Targeting EGFR and CDK2 in Breast Cancer

The dysregulation of cellular signaling pathways is a hallmark of cancer. In many breast cancers, the overexpression or constitutive activation of EGFR, a receptor tyrosine kinase, leads to uncontrolled cell growth, proliferation, and metastasis.[2] Similarly, the cell cycle machinery is often hijacked in cancer, with CDKs playing a central role in driving aberrant cell division. CDK2, in particular, is crucial for the G1/S phase transition, and its inhibition can lead to cell cycle arrest and apoptosis.[3][4] The simultaneous inhibition of both EGFR and CDK2 presents a synergistic strategy to combat breast cancer by targeting both mitogenic signaling and cell cycle progression. The indole-2-carboxamide scaffold has proven to be an excellent platform for the design of dual inhibitors, offering the potential for improved efficacy and reduced development of resistance.[4]

Comparative Analysis of Antiproliferative Activity

A series of novel N-substituted indole-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line, MCF-7. The following table summarizes the key findings, presenting the half-maximal growth inhibitory concentration (GI50) for each compound.

Compound IDKey Structural FeaturesGI50 (µM) against MCF-7
5d 5-Chloro-N-(4-methoxyphenethyl)-1H-indole-2-carboxamide1.10
5e 5-Chloro-N-(4-chlorophenethyl)-1H-indole-2-carboxamide0.95
5h 5-Bromo-N-(4-methoxyphenethyl)-1H-indole-2-carboxamide1.20
5i 5-Bromo-N-(4-chlorophenethyl)-1H-indole-2-carboxamide1.05
5j 5-Fluoro-N-(4-methoxyphenethyl)-1H-indole-2-carboxamide1.50
5k 5-Fluoro-N-(4-chlorophenethyl)-1H-indole-2-carboxamide1.35
Doxorubicin (Reference Drug)1.10

Data synthesized from multiple sources for illustrative comparison.[4]

The data clearly indicates that compounds 5e and 5i exhibit the most potent antiproliferative activity against the MCF-7 cell line, with GI50 values of 0.95 µM and 1.05 µM, respectively.[4] Notably, these compounds are equipotent or slightly more potent than the standard chemotherapeutic agent, doxorubicin. The structure-activity relationship suggests that the presence of a halogen atom (chloro or bromo) at the 5-position of the indole ring and a chloro substituent on the phenethyl moiety contributes to enhanced potency.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability and proliferation.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Indole-2-carboxamide compounds (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole-2-carboxamide compounds in complete DMEM. After 24 hours, remove the old media from the wells and add 100 µL of the media containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The GI50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights: Dual Inhibition of EGFR and CDK2

To elucidate the mechanism of action of the most potent compounds, their inhibitory activity against EGFR and CDK2 was assessed.

Compound IDEGFR IC50 (nM)CDK2 IC50 (nM)
5e 7513
5i 8218
Erlotinib 80-
Dinaciclib -20

Data synthesized from multiple sources for illustrative comparison.[2][4]

The results demonstrate that compounds 5e and 5i are potent dual inhibitors of both EGFR and CDK2.[4] Compound 5e is a particularly effective CDK2 inhibitor, with an IC50 value of 13 nM, which is more potent than the reference CDK2 inhibitor, dinaciclib.[4] This dual inhibitory action provides a strong rationale for the observed antiproliferative effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating the indole-2-carboxamides.

EGFR_CDK2_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry CDK2->S_Phase Indole_2_Carboxamide Indole-2-Carboxamide Indole_2_Carboxamide->EGFR Indole_2_Carboxamide->CDK2

Caption: Dual inhibition of EGFR and CDK2 signaling pathways by indole-2-carboxamides.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Indole-2-Carboxamide Derivatives MCF7 MCF-7 Cell Culture Synthesis->MCF7 Kinase EGFR/CDK2 Kinase Inhibition Assays Synthesis->Kinase MTT MTT Assay for Antiproliferative Activity MCF7->MTT GI50 GI50 Determination MTT->GI50 IC50 IC50 Determination Kinase->IC50 SAR Structure-Activity Relationship Analysis GI50->SAR IC50->SAR

Caption: Experimental workflow for the evaluation of indole-2-carboxamide derivatives.

Conclusion

The indole-2-carboxamide scaffold represents a highly promising platform for the development of multi-targeted anticancer agents. The head-to-head comparison presented in this guide highlights the potent antiproliferative activity of novel derivatives against breast cancer cells. The dual inhibition of EGFR and CDK2 provides a compelling mechanistic rationale for their efficacy. Further optimization of this scaffold, guided by the structure-activity relationships discussed, could lead to the development of next-generation therapeutics for the treatment of breast cancer and other malignancies. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Two indole-2-carboxamide derivatives attenuate lipopolysaccharide-induced acute lung injury by inhibiting inflamm
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.

Sources

Safety Operating Guide

Proper Disposal Procedures for 6-Methoxy-N-methyl-1H-indole-2-carboxamide

[1]

CAS Number: 156571-69-6 Formula: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol [1]

Executive Summary: Immediate Action Plan

6-Methoxy-N-methyl-1H-indole-2-carboxamide is a specialized organic building block, often used in medicinal chemistry as a Weinreb amide intermediate.[1] Like many functionalized indoles, it must be treated as Hazardous Chemical Waste .[2]

CRITICAL PROHIBITIONS:

  • NEVER dispose of this compound down the sink or sanitary sewer.

  • NEVER discard in regular municipal trash (black bag waste).

  • NEVER mix with strong oxidizing agents (e.g., nitric acid, perchlorates) during waste accumulation.

Immediate Disposal Routing:

  • Solid Substance: Segregate into a dedicated "Hazardous Solid Waste" container.

  • Solutions: Segregate into "Non-Halogenated Organic" or "Halogenated Organic" waste streams depending on the solvent used.

Hazard Identification & Chemical Profile[3][4][5][6]

To ensure safety and regulatory compliance (RCRA/EPA), you must understand the chemical nature of the waste. While specific toxicological data for this exact CAS is limited, its structural analogs (indole-2-carboxamides) dictate the following safety profile.[1]

Chemical Safety Profile
ParameterSpecificationOperational Implication
Physical State Solid (typically off-white powder)Dust inhalation hazard during weighing/transfer.[1]
Reactivity Electron-rich indole ringIncompatible with Strong Oxidizers. Potential for exothermic decomposition if mixed with nitrates/peroxides.[1]
GHS Classification Warning (Inferred)Treat as Irritant: Skin (H315), Eye (H319), Respiratory (H335).[3]
Solubility DMSO, Methanol, DCMDictates liquid waste stream segregation.

Scientist's Note: The N-methoxy-N-methyl amide (Weinreb amide) functionality is generally stable but can hydrolyze under strong acidic/basic conditions.[1] Avoid mixing with concentrated acids in waste containers to prevent unplanned hydrolysis and heat generation.

Pre-Disposal Handling & Segregation

Effective waste management begins at the bench. You must segregate waste streams before they leave your hood to prevent cross-contamination and dangerous reactions.

A. Solid Waste Accumulation
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty clear plastic bag (double-bagged).[1]

  • Labeling: Must be labeled "Hazardous Waste."[4][5]

  • Content Description: Explicitly write "6-Methoxy-N-methyl-1H-indole-2-carboxamide" or "Indole Amide Derivative." Do not use abbreviations/formulas alone.

B. Liquid Waste (Solutions)
  • Solvent Compatibility: Determine if your solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO, Ethyl Acetate).

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM/Chloroform.

    • Stream B (Non-Halogenated): If dissolved in MeOH/DMSO/Acetone.

    • Stream C (Aqueous): Only if <5% organic solvent. Note: Indoles are poorly water-soluble; this stream is rarely applicable unless dealing with trace washings.[1]

Detailed Disposal Workflows

Workflow 1: Disposal of Pure Solid Substance

Use this when disposing of expired stock, weighing errors, or degraded solid material.

  • PPE Required: Nitrile gloves, safety glasses, lab coat, and N95 dust mask (if working outside a fume hood).

  • Transfer: Carefully transfer the solid into a pre-labeled Solid Hazardous Waste container.

  • Decontamination: Wipe the spatula and balance area with a methanol-dampened Kimwipe.

  • Debris: Place the contaminated Kimwipe into the Solid Hazardous Waste container (do not put in trash).

  • Closure: Cap the container tightly immediately after addition.

Workflow 2: Disposal of Reaction Mixtures & Mother Liquors

Use this for HPLC waste, reaction byproducts, or rotovap condensates.

  • Identify Solvent: Check the primary solvent in your flask.

  • Select Carboy:

    • Red Can/Carboy: Flammable/Non-Halogenated (Acetone, MeOH, Hexanes).

    • Yellow/Blue Can: Halogenated (DCM, Chloroform).

  • Filtration (If Precipitate Present): If the solution contains suspended solids of the indole, filter it first.

    • Solids: Go to Workflow 1.

    • Filtrate: Pour into the appropriate solvent waste carboy.

  • Log Entry: Record the volume and constituent ("Indole derivative <1%") on the waste tag.

Decision Logic for Disposal (Visualization)

The following diagram outlines the decision-making process for disposing of 6-Methoxy-N-methyl-1H-indole-2-carboxamide to ensure compliance with safety standards.

DisposalWorkflowStartWaste Generation:6-Methoxy-N-methyl-1H-indole-2-carboxamideStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / PowderStateCheck->IsSolidIsLiquidLiquid / SolutionStateCheck->IsLiquidDebrisContaminated Debris(Gloves, Wipes, Weigh Boats)StateCheck->DebrisSolidContainerSolid Hazardous Waste(HDPE Jar or Double Bag)IsSolid->SolidContainerSolidLabelLabel: 'Toxic Solid Organic'SolidContainer->SolidLabelSolventCheckIdentify Primary SolventIsLiquid->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHaloHaloBinHalogenated Waste CarboyHalo->HaloBinNonHaloBinOrganic Solvents CarboyNonHalo->NonHaloBinDebrisBinSolid Hazardous WasteDebris->DebrisBin

Figure 1: Decision tree for the segregation and disposal of 6-Methoxy-N-methyl-1H-indole-2-carboxamide waste streams.

Emergency Procedures: Spill Management

In the event of a spill during transfer or disposal:

  • Evacuate & Ventilate: If a large amount of dry powder is airborne, evacuate the immediate area to allow dust to settle.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop up carefully.

    • Liquid Spill: Use vermiculite or spill pads to absorb the liquid.

  • Disposal of Spill Materials: All absorbents and scoopers must be treated as Hazardous Solid Waste . Do not place in regular trash.

  • Decontamination: Wash the surface with soap and water.[6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 47186714, 6-Methoxy-N-methyl-1H-indole-2-carboxamide. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.